1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid
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Overview
Description
1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar biological activities.
Quinoline: Another heterocyclic compound with diverse applications in medicinal chemistry.
Isoquinoline: Known for its use in the synthesis of alkaloids and other bioactive molecules.
Uniqueness: 1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c1-2-13-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13/h7-9H,2-6H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
VYUCVWWZWYJTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC2C1CCC(C2)C(=O)O |
Origin of Product |
United States |
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